molecular formula C13H12O2 B1589141 1-Acetoxy-2-methylnaphthalene CAS No. 5697-02-9

1-Acetoxy-2-methylnaphthalene

Cat. No.: B1589141
CAS No.: 5697-02-9
M. Wt: 200.23 g/mol
InChI Key: WVOAPRDRMLHUMI-UHFFFAOYSA-N
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Description

1-Acetoxy-2-methylnaphthalene is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthalene, characterized by the presence of an acetoxy group at the first position and a methyl group at the second position of the naphthalene ring. This compound is known for its applications in various fields, including the synthesis of dyes and as an intermediate in organic synthesis .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Acetoxy-2-methylnaphthalene has been found to react with activated primary compounds such as ME+, p-Aminophenol, Pyrazole, etc . It forms multiple different molecules of different colors depending on the primary

Molecular Mechanism

It is known to react with activated primary compounds, forming different molecules These reactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that the compound can react with activated primary compounds to form different molecules , suggesting that it may be involved in various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetoxy-2-methylnaphthalene can be synthesized through a two-step process involving acetylation and reduction. The starting material, 2-piperidinomethyl-1-naphthol, undergoes acetylation to form 2-acetoxymethyl-1-acetoxynaphthalene. This intermediate is then reduced to yield this compound .

Industrial Production Methods: The industrial production of this compound typically involves the electrochemical acetoxylation of 2-methylnaphthalene. This method, however, requires a high degree of dilution, making it less practical for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Acetoxy-2-methylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Acetoxy-2-methylnaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of hair dyes and other cosmetic products

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stability and ease of handling compared to 2-methyl-1-naphthol, which decomposes upon standing at room temperature. This stability makes it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

(2-methylnaphthalen-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-7-8-11-5-3-4-6-12(11)13(9)15-10(2)14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOAPRDRMLHUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205546
Record name 1-Acetoxy-2-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5697-02-9
Record name 1-Acetoxy-2-methylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5697-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetoxy-2-methylnaphthalene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetoxy-2-methylnaphthalene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthalenol, 2-methyl-, 1-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-Naphthalenol, 2-methyl-, Acetat
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ACETOXY-2-METHYLNAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I1S02A5B9
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Synthesis routes and methods

Procedure details

A solution of 9.48 g (60 mmole) of 2-methyl-1-naphthol and 8.10 g (80 mmole) of triethylamine in 50 mL of ethyl acetate was cooled to below 5° C. in an ice-bath. 5.50 g (70 mmole) of acetyl chloride was added at a rate such that the temperature did not rise about 5° C. The reaction mixture was stirred for an additional one hour, diluted with 50 mL of ethyl acetate, and washed with water then brine. The organic layer was dried over anhydrous sodium sulfate, filtered and evaporated to give an oily residue. Crystallization in hexane yielded 7.58 g (63% yield) of the title compound with a melting point of 81°-83° C. and an 1HNMR as follows: (300 MHz, DMSO-d6) δ 2.26 ) (s, 3H), 2.48 (s, 3H), 7.42 (d, 1H, J=9 Hz), 7.46-7.55 (m, 2H), 7.47-7.81 (m, 2H), 7.92 (d, 1H, J=9 Hz). The mass spectrum showed a molecular ion at m/z 200.
Quantity
9.48 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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